![molecular formula C18H12N2O2 B11836923 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid CAS No. 199285-56-8](/img/structure/B11836923.png)
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid is an organic compound that features a cyano group, a naphthalene moiety, and a nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid typically involves the reaction of naphthalen-1-ylmethyl cyanide with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nicotinic acid structure may interact with nicotinic receptors or other enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A simpler analog without the naphthalene and cyano groups.
Naphthalene Derivatives: Compounds containing the naphthalene moiety but lacking the nicotinic acid structure.
Cyano Compounds: Molecules with a cyano group but different core structures.
Uniqueness
5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid is unique due to its combination of a cyano group, a naphthalene moiety, and a nicotinic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
199285-56-8 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-[cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H12N2O2/c19-9-17(13-8-14(18(21)22)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-8,10-11,17H,(H,21,22) |
InChI Key |
NKPKJXBXHKZNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C#N)C3=CC(=CN=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







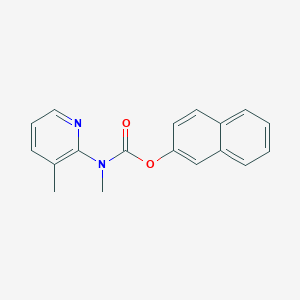
![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)

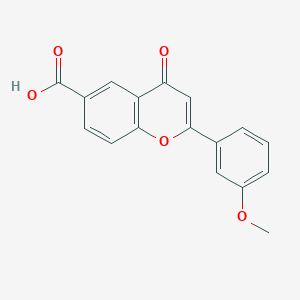

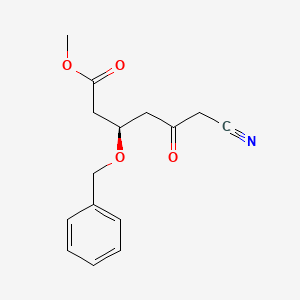
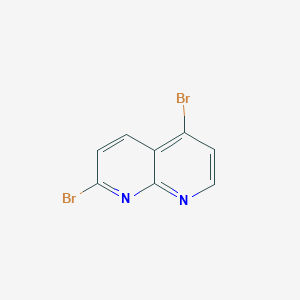
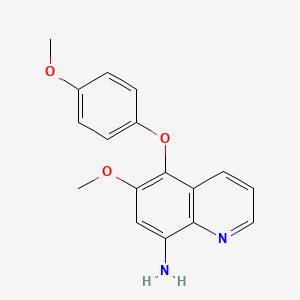
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
